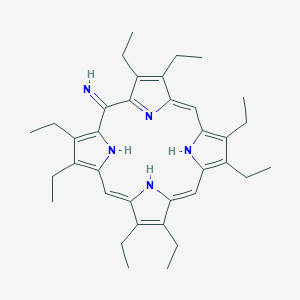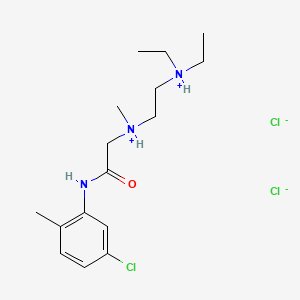
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- is a synthetic organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.33544 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves several steps. One common method includes the reaction of acetanilide with dimethylamine and dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Industry: The compound is utilized in the production of dyes, rubber accelerators, and stabilizers for cellulose ester varnishes
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, its analgesic effect is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the synthesis of prostaglandins involved in pain and inflammation .
Comparación Con Compuestos Similares
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Phenacetin: Another acetanilide derivative with similar analgesic effects but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, structurally related to acetanilide but with a safer profile for long-term use.
Propiedades
Número CAS |
92432-21-8 |
|---|---|
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
CEBZRUWEUUBYHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)






![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)



